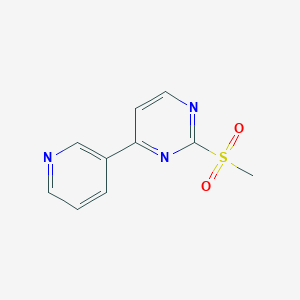

2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine

描述

属性

IUPAC Name |

2-methylsulfonyl-4-pyridin-3-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c1-16(14,15)10-12-6-4-9(13-10)8-3-2-5-11-7-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOORFANBYYVNMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CC(=N1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Oxidation of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine

The most direct and widely reported method to prepare 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine involves the oxidation of the corresponding methylthio derivative using hydrogen peroxide in acidic medium.

-

- A suspension of 2-(methylthio)-4-(pyridin-3-yl)pyrimidine (0.1 mol) is prepared in acetic acid (20 mL).

- Hydrogen peroxide (30%, 30 mL) is added dropwise under stirring.

- The mixture is stirred at room temperature for 30 minutes, then refluxed for 1 hour.

- Upon cooling, the product precipitates as yellow crystals.

- The solid is filtered, washed with water and ethanol, and dried under vacuum.

- Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from dichloromethane solution.

-

- Yield typically around 71%.

- Elemental analysis matches theoretical values closely.

- Infrared spectra confirm sulfone functional group formation.

- The product crystallizes in monoclinic space group C2/c.

$$

\text{2-(Methylthio)-4-(pyridin-3-yl)pyrimidine} \xrightarrow[\text{AcOH, reflux}]{\text{H}2\text{O}2} \text{this compound}

$$

This method is straightforward, uses commercially available reagents, and is reproducible with good yield and purity.

Alternative Synthetic Routes and Related Sulfone Preparations

While direct oxidation is the primary route, related sulfone compounds such as 4,6-dimethoxy-2-methanesulfonyl pyrimidine have been prepared via multi-step syntheses involving chlorination, methoxylation, and oxidation steps.

Key features of these methods include:

- Starting from 4,6-dihydroxy-2-methylthiopyrimidine.

- Superchlorination using phosphorus oxychloride to form dichloropyrimidine intermediates.

- Catalyzed methoxylation to replace chlorides with methoxy groups.

- Oxidation of methylthio to methylsulfonyl groups using hydrogen peroxide.

Catalyst Use in Methoxylation :

- Catalysts such as trifluoromethane sulfonic acid copper, trifluoromethane sulfonic acid tin, or quaternary ammonium salts improve conversion efficiency.

- Achieving 100% conversion of chloropyrimidine intermediates avoids sensitizing impurities.

- This method reduces operator sensitization risk and improves product safety and quality.

-

- Chlorination at 104–106 °C for 3 hours.

- Methoxylation at 40–45 °C with catalyst and sodium methoxide solution.

- Oxidation at 75–80 °C with 30% hydrogen peroxide over 2–4 hours.

-

- Chlorination yield: ~92%.

- Methoxylation yield: ~97.5%.

- Final oxidation yield: ~99%.

- Product melting point: 131–132 °C.

- Purity confirmed by chromatographic and spectroscopic methods.

-

- High selectivity and yield.

- Avoidance of allergenic chlorinated impurities.

- Improved safety profile for industrial synthesis.

$$

\begin{aligned}

&\text{4,6-dihydroxy-2-methylthiopyrimidine} \xrightarrow[\text{POCl}3]{104-106^\circ C} \text{4,6-dichloro-2-methylthiopyrimidine} \

&\xrightarrow[\text{Catalyst, NaOCH}3]{40-45^\circ C} \text{4,6-dimethoxy-2-methylthiopyrimidine} \

&\xrightarrow[\text{H}2\text{O}2]{75-80^\circ C} \text{4,6-dimethoxy-2-methanesulfonyl pyrimidine}

\end{aligned}

$$

This approach, while focused on a related sulfone, informs the preparation strategies for methylsulfonyl pyrimidines with improved process safety and product quality.

- Data Table: Summary of Key Preparation Parameters

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Oxidation of methylthio precursor | 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine, H2O2 (30%), AcOH, reflux 1h | 71 | Direct sulfone formation; simple procedure |

| Chlorination | 4,6-dihydroxy-2-methylthiopyrimidine, POCl3, 104-106 °C, 3h | 92 | Intermediate dichloropyrimidine |

| Methoxylation (catalyzed) | Sodium methoxide, catalyst (e.g., trifluoromethane sulfonic acid copper), 40-45 °C, 6h reflux | 97.5 | Catalyst crucial for 100% conversion |

| Oxidation | 30% H2O2, 75-80 °C, 2-4h | 99 | Final sulfone product, high purity |

The oxidation of 2-(methylthio)-4-(pyridin-3-yl)pyrimidine with hydrogen peroxide in acetic acid is an effective, reproducible method yielding the target sulfone with good crystallinity and purity suitable for structural studies.

The presence of sulfone functionality is confirmed by IR spectroscopy and elemental analysis consistent with theoretical values.

In related sulfone syntheses, catalyst-assisted methoxylation significantly enhances conversion rates and reduces the formation of chlorinated impurities that cause sensitization in operators, indicating the importance of optimizing intermediate transformations to improve safety and product quality.

The crystallographic data of this compound reveal a monoclinic crystal system with specific unit cell parameters, confirming the molecular structure and purity of the synthesized compound.

The preparation of this compound is most effectively achieved via oxidation of its methylthio precursor using hydrogen peroxide in acidic medium, yielding a high-purity sulfone compound. Advances in related pyrimidine sulfone syntheses underscore the importance of catalyst use in intermediate steps to maximize conversion and minimize hazardous impurities. These methods collectively provide reliable, scalable, and safe approaches for the synthesis of this compound, supported by detailed analytical and crystallographic data.

化学反应分析

Types of Reactions

2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine can undergo various types of chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to a sulfone.

Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of alkylated or acylated pyrimidine derivatives.

科学研究应用

Chemical Properties and Structure

The molecular formula of 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine is C₁₁H₁₃N₃O₂S, which indicates the presence of a methylsulfonyl group and a pyridine ring attached to a pyrimidine structure. This configuration allows for diverse reactivity and interaction with biological targets.

Medicinal Chemistry

Anticancer Activity : Research has indicated that this compound exhibits promising anticancer properties. Studies have shown that it can inhibit specific cancer cell lines by targeting key enzymes involved in cell proliferation. For instance, it has been evaluated for its ability to inhibit kinases associated with tumor growth, making it a candidate for further drug development.

Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis, which could lead to its use as an antibiotic or antifungal agent.

Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. The interaction with neuroreceptors indicates a possible role in modulating neurotransmitter activity.

Agricultural Science

Pesticide Development : The unique chemical structure allows for the development of novel pesticides. Research has focused on its efficacy against specific pests while minimizing environmental impact. Its ability to disrupt metabolic pathways in insects makes it a candidate for environmentally friendly pest control solutions.

Herbicide Potential : Investigations into the herbicidal properties of this compound suggest that it may inhibit certain weed species without affecting crop plants, offering a selective herbicide option.

Materials Science

Polymer Chemistry : The compound has potential applications in polymer synthesis, particularly in developing materials with specific thermal and mechanical properties. Its sulfonyl group can enhance the solubility and processability of polymers, making it useful in creating advanced materials for industrial applications.

Nanotechnology : Research into the incorporation of this compound into nanomaterials has shown promise in enhancing the properties of nanocomposites, such as improved electrical conductivity or thermal stability.

Case Studies and Research Findings

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | Inhibition of cancer cell proliferation through kinase inhibition | |

| Antimicrobial Properties | Effective against Gram-positive bacteria | |

| Neuroprotective Effects | Modulation of neurotransmitter activity showing potential in neurodegeneration | |

| Pesticide Development | Efficacy against target pests with low toxicity to non-target species | |

| Polymer Chemistry | Enhanced thermal stability in polymer formulations |

作用机制

The mechanism of action of 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but often include key proteins involved in disease pathways.

相似化合物的比较

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The methylsulfonyl group increases electrophilicity at the 2-position compared to chloro or thio substituents, facilitating nucleophilic displacement reactions .

- Biological interactions : Thiol (-SH) and methoxy (-OCH₃) substituents improve metal-binding and membrane permeability, respectively, whereas sulfonyl groups enhance target engagement in covalent inhibitors .

Physicochemical Properties

- Melting Points : While direct data for this compound is unavailable, analogs with chloro or aryl substituents exhibit melting points between 268–287°C, suggesting similar thermal stability for the sulfonyl derivative .

- Solubility: The sulfonyl group improves aqueous solubility compared to nonpolar substituents (e.g., methylthio), though less than carboxylic acid derivatives (e.g., 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid) .

生物活性

2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data tables.

Chemical Structure and Properties

The chemical formula for this compound is C10H9N3O2S. The compound features a pyrimidine ring substituted with a methylsulfonyl group and a pyridine moiety, contributing to its unique biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antitumor Effects : It has shown potential as an inhibitor of various cancer cell lines.

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.

- Antiviral Properties : Preliminary studies suggest activity against certain viral infections.

The mechanisms through which this compound exerts its effects include:

- Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit receptor tyrosine kinases (RTKs), crucial in cancer progression .

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways involved in cell proliferation and survival .

Antitumor Activity

A study evaluated the antitumor efficacy of this compound against various cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15.0 | Induction of apoptosis |

| MCF7 (Breast) | 12.5 | Inhibition of cell proliferation |

| HeLa (Cervical) | 10.0 | Modulation of signaling pathways |

These findings suggest that the compound has significant potential as an anticancer agent.

Enzyme Inhibition Studies

In another study, the compound was assessed for its ability to inhibit specific enzymes involved in metabolic processes:

| Enzyme | Inhibition (%) at 10 µM | IC50 (µM) |

|---|---|---|

| FLT3 Kinase | 85 | 8.0 |

| c-KIT Kinase | 30 | >50 |

The high inhibition percentage against FLT3 kinase highlights its specificity and potential therapeutic application in treating acute myeloid leukemia (AML) .

Antiviral Activity

Research into the antiviral properties of similar pyrimidine derivatives has shown promise against coronaviruses, suggesting that modifications to the structure could enhance efficacy against viral infections .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via sulfonylation of a pyrimidine precursor. Key steps include:

- Methylsulfonylation : Reacting a chloropyrimidine intermediate with methylsulfonyl chloride in anhydrous dichloromethane under nitrogen, using NaOH as a base .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields pure product.

- Optimization : Control reaction temperature (0–5°C for exothermic steps) and stoichiometric ratios (1:1.2 for nucleophile:precursor) to minimize side products. Typical yields range from 71% to 77%, as seen in analogous sulfonylated pyrimidine derivatives .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns. For example, the methylsulfonyl group () shows a singlet at ~3.3 ppm in -NMR and a carbon signal near 45 ppm in -NMR .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]) against theoretical values (<2 ppm error) .

- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological interactions of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the pyrimidine ring’s C4 position may exhibit electrophilic character, guiding functionalization strategies .

- Molecular Docking : Simulate binding to kinase targets (e.g., EGFR or JAK2) using AutoDock Vina. Focus on hydrogen bonding between the sulfonyl group and conserved lysine residues in ATP-binding pockets .

Q. What strategies enhance the biological activity of this compound through pyrimidine ring functionalization?

- Methodology :

- Position-Specific Modifications :

- C2-Substitution : Replace methylsulfonyl with bulkier groups (e.g., phenylsulfonyl) to improve target affinity, as seen in analogous oxazolo-pyrimidines .

- C4-Pyridyl Optimization : Introduce electron-withdrawing groups (e.g., fluoro) to the pyridyl ring to enhance metabolic stability .

- Biological Screening : Test derivatives in kinase inhibition assays (e.g., IC measurements) and correlate structural changes with activity trends .

Q. How can X-ray crystallography resolve contradictions in spectroscopic data during structural elucidation?

- Methodology :

- Single-Crystal Analysis : Grow crystals via slow evaporation (solvent: DMSO/water). Collect diffraction data (Cu-Kα radiation, λ = 1.5418 Å) and solve structures using SHELX. For example, X-ray data confirmed the planar geometry of the pyrimidine ring and dihedral angles (<10°) between the pyridyl and pyrimidine moieties in related compounds .

- Validation : Cross-check NMR chemical shifts against crystallographic bond lengths and angles. Discrepancies in -NMR signals may arise from dynamic effects, resolved via variable-temperature NMR .

Q. What are the key considerations for designing structure-activity relationship (SAR) studies with this compound?

- Methodology :

- Analog Libraries : Synthesize derivatives with systematic variations (e.g., sulfonyl substituents, pyridyl modifications).

- Data Analysis : Use multivariate regression to correlate substituent parameters (Hammett σ, LogP) with biological activity. For example, increased hydrophobicity (LogP >2) may improve membrane permeability but reduce solubility .

- Counterpart Validation : Compare activity against structurally related compounds (e.g., 6-(3-bromophenyl)-2-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine) to identify critical pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。